1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperazine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Furan Moiety: The furan ring is often introduced through acylation reactions using furan-2-carbonyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-{[4-(benzoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a benzoyl group instead of a furan moiety.
1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the furan moiety, which can impart different electronic and steric properties compared to similar compounds
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-benzyl-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O4/c25-19-13-17(15-24(19)14-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h1-7,12,17H,8-11,13-15H2 |
InChI Key |
ZEYVDJIVMJSHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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